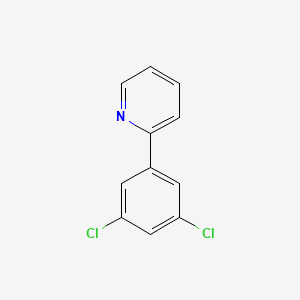
2-(3,5-Dichlorophenyl)pyridine
Overview
Description
2-(3,5-Dichlorophenyl)pyridine is a useful research compound. Its molecular formula is C11H7Cl2N and its molecular weight is 224.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3,5-Dichlorophenyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-Dichlorophenyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Intramolecular Hydrogen Atom Transfer in Pyridine Derivatives : 2-[2-(2-Pyrrolyl)ethenyl]pyridine, a pyridine derivative, was found to form an intramolecular hydrogen bond and undergo isomerization upon irradiation, demonstrating its potential in photochemical applications (Obi, Sakuragi, & Arai, 1998).
Optical and Electronic Properties of Pyridine Derivatives : Pyridine derivatives like 6-(2-chlorophenyl)-2,3-dihydro-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile have been characterized for their optical and diode characteristics, indicating their potential use in electronic devices (Zedan, El-Taweel, & El-Menyawy, 2020).
Electropolymerization of Pyridine Derivatives : Studies on 2,4,6-trisubstituted pyridine derivatives have shown successful electropolymerization, useful for creating electroactive layers in electrochromic devices (Pander et al., 2016).
CO2 Binding via Rhenium(I) Triscarbonyl Complexes : Rhenium(I) triscarbonyl compounds with 2-iminomethyl-pyridine and 2-aminomethyl-pyridine ligands have been explored for CO2 binding, relevant in environmental chemistry (Stichauer et al., 2017).
Antibacterial and Antifungal Activities of Pyridine Derivatives : Pyridine nucleus derivatives have been synthesized and shown moderate activity against various bacteria and fungi, indicating their pharmaceutical potential (Bhuva et al., 2015).
Synthesis of Liquid Crystalline Compounds : Efficient synthesis of pyridine-containing liquid crystalline 5-substituted 2-(4-alkylphenyl)pyridines has been achieved, suggesting applications in materials science (Chia, Shen, & Lin, 2001).
Corrosion Inhibition in Mild Steel : Pyridine derivatives have been investigated for their corrosion inhibition effect on mild steel in hydrochloric acid, highlighting their importance in industrial chemistry (Ansari, Quraishi, & Singh, 2015).
Synthesis of Dichlorophenyl Pyridine Derivatives : The synthesis processes of various dichlorophenyl pyridine derivatives have been reviewed, emphasizing their utility in the production of pesticides (Xin-xin, 2006).
properties
IUPAC Name |
2-(3,5-dichlorophenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N/c12-9-5-8(6-10(13)7-9)11-3-1-2-4-14-11/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGUMUFTRBXVTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dichlorophenyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



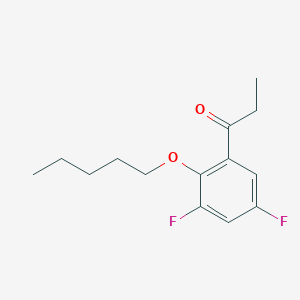
![cis-2-[3-Fluoro-4-(trifluoromethoxy)benzoyl]cyclohexane-1-carboxylic acid](/img/structure/B8001231.png)

![3-[(sec-Butyloxy)methyl]thiophenol](/img/structure/B8001253.png)
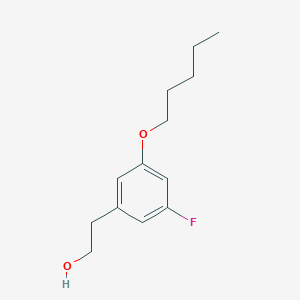

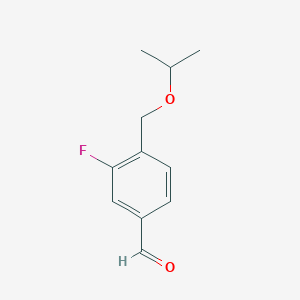
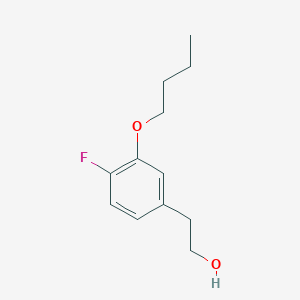
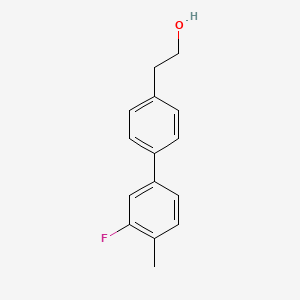
![(1R,2S)-2-[2-(trifluoromethoxy)phenyl]cyclopentan-1-ol](/img/structure/B8001286.png)
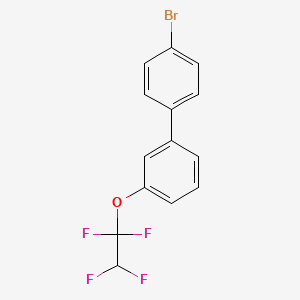

![1-Bromo-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B8001313.png)
